2H-Naphtho[1,2-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Naphtho[1,2-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β-lapachone as a starting material, which undergoes cyclization to form the naphthoimidazole ring system . Another method involves a cobalt-catalyzed electrophilic ortho C–H amination/cyclization/directing group removal cascade with O-benzoloxyamines using paraformaldehyde .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2H-Naphtho[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthoimidazoles .
Scientific Research Applications
2H-Naphtho[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Its fluorescent properties are utilized in the development of diagnostic probes and imaging agents.
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring, offering different chemical properties and applications.
Naphthoquinone: A compound with a naphthalene ring and two ketone groups, known for its redox properties.
Uniqueness: 2H-Naphtho[1,2-d]imidazole is unique due to its fused ring system, which combines the properties of both naphthalene and imidazole. This fusion results in unique optical and electronic properties, making it valuable in various applications, particularly in the development of fluorescent probes and anticancer agents .
Properties
CAS No. |
23636-20-6 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-6H,7H2 |
InChI Key |
KSCUPCPXMJTDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.